molecular formula C19H20N2OS B3596947 N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]cyclobutanecarboxamide

N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]cyclobutanecarboxamide

Cat. No.: B3596947
M. Wt: 324.4 g/mol
InChI Key: DILBKSKFEHCPGW-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]cyclobutanecarboxamide is a complex organic compound with a unique structure that includes a cyano group, an ethylphenyl group, and a methylthiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]cyclobutanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

    Attachment of the Ethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction to attach the ethylphenyl group to the thiophene ring.

    Formation of the Cyclobutanecarboxamide: The final step involves the formation of the cyclobutanecarboxamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The cyano group and the thiophene ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]octanamide
  • N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylacetamide

Uniqueness

N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]cyclobutanecarboxamide is unique due to its specific combination of functional groups and its cyclobutanecarboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-3-13-7-9-14(10-8-13)17-12(2)23-19(16(17)11-20)21-18(22)15-5-4-6-15/h7-10,15H,3-6H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILBKSKFEHCPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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